molecular formula C12H14N2O B11096998 5-allyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-allyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11096998
M. Wt: 202.25 g/mol
InChI Key: MGHPOLURMLVNJW-UHFFFAOYSA-N
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Description

5-allyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-allyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with allyl bromide under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired benzodiazepine derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzodiazepine ring can undergo various substitution reactions, introducing different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodiazepine derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for the exploration of various chemical modifications and functionalizations .

Biology and Medicine: In biological and medicinal research, 5-allyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has shown potential as an anticonvulsant and anxiolytic agent. Studies have investigated its binding affinity to gamma-aminobutyric acid (GABA) receptors, which are crucial for its pharmacological effects .

Industry: Its unique properties make it a candidate for further research in these areas .

Mechanism of Action

The mechanism of action of 5-allyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic effects. The molecular pathways involved include the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes and reduced neuronal excitability .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-allyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one exhibits unique properties due to the presence of the allyl group. This structural feature influences its chemical reactivity and pharmacological profile. For instance, the allyl group can undergo oxidation to form epoxides, which may not be possible with other similar compounds .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-prop-2-enyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C12H14N2O/c1-2-8-14-9-7-12(15)13-10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,13,15)

InChI Key

MGHPOLURMLVNJW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC(=O)NC2=CC=CC=C21

Origin of Product

United States

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